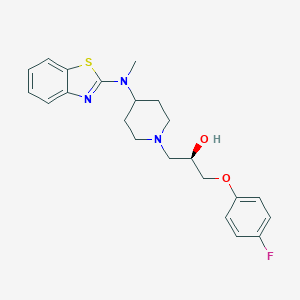
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)-, commonly known as 4-F-PHM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phenethylamines and has been found to exhibit interesting biochemical and physiological effects.
Applications De Recherche Scientifique
4-F-PHM has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which makes it a valuable tool for studying these systems. In addition, 4-F-PHM has been found to be a potent inhibitor of the monoamine oxidase enzyme, which could have implications for the treatment of depression and other mood disorders.
Mécanisme D'action
The mechanism of action of 4-F-PHM is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which could be responsible for its psychoactive effects. In addition, 4-F-PHM has been found to have an affinity for various receptors in the brain, including the 5-HT2A receptor, which is known to be involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
4-F-PHM has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to produce a range of behavioral effects, including hyperactivity, stereotypy, and agitation. In addition, 4-F-PHM has been found to produce changes in body temperature and heart rate, which could be indicative of its effects on the autonomic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-F-PHM in lab experiments is its high affinity for the serotonin and dopamine transporters, which makes it a valuable tool for studying these systems. In addition, 4-F-PHM has been found to be a potent inhibitor of the monoamine oxidase enzyme, which could have implications for the treatment of mood disorders. However, one of the limitations of using 4-F-PHM in lab experiments is its psychoactive effects, which could confound the results of behavioral studies.
Orientations Futures
There are several future directions for research on 4-F-PHM. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of mood disorders. Another area of interest is the development of more selective ligands for the serotonin and dopamine transporters, which could have implications for the treatment of various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of 4-F-PHM and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, 4-F-PHM is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been found to have a range of biochemical and physiological effects and could have implications for the treatment of mood disorders. While there are limitations to using 4-F-PHM in lab experiments, its high affinity for the serotonin and dopamine transporters makes it a valuable tool for studying these systems. Further research is needed to fully understand the mechanism of action of 4-F-PHM and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-F-PHM involves the reaction of 4-fluorophenol with alpha-bromo-2-benzothiazolemethanamine to form the intermediate compound, which is then reacted with alpha-bromomethyl-4-piperidinol to yield the final product. This synthesis method has been described in detail in a scientific paper by Kavanagh et al. (2013).
Propriétés
Numéro CAS |
104607-84-3 |
|---|---|
Formule moléculaire |
C22H26FN3O2S |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(2R)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol |
InChI |
InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m1/s1 |
Clé InChI |
IGMKTIJBFUMVIN-GOSISDBHSA-N |
SMILES isomérique |
CN(C1CCN(CC1)C[C@H](COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
SMILES canonique |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)
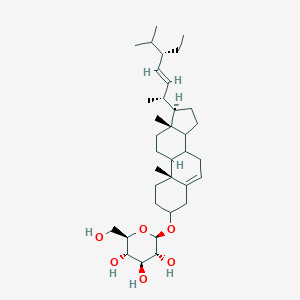
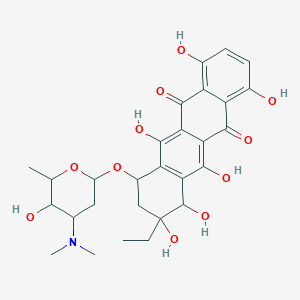

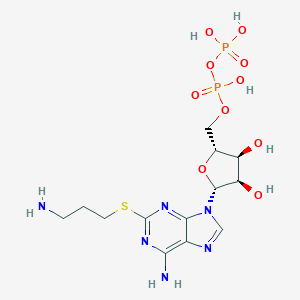
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

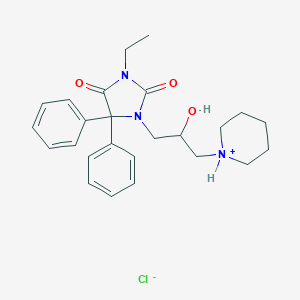
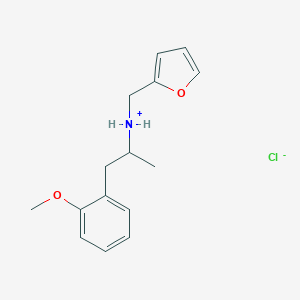
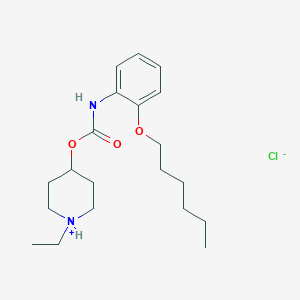
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)
